
(E)-N'-benzylidene-3-cyclopropyl-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N’-benzylidene-3-cyclopropyl-1H-pyrazole-5-carbohydrazide is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a benzylidene group attached to a pyrazole ring, which is further substituted with a cyclopropyl group. The compound has gained attention in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-benzylidene-3-cyclopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-cyclopropyl-1H-pyrazole-5-carbohydrazide and benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (E)-N’-benzylidene-3-cyclopropyl-1H-pyrazole-5-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-benzylidene-3-cyclopropyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The benzylidene group can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. These reactions are often performed under inert atmosphere conditions.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions. The reactions are usually conducted in polar solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms like hydrazines or amines.
Substitution: Substituted derivatives with various functional groups attached to the benzylidene moiety.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various pathogens.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting its ability to inhibit the growth of cancer cells.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (E)-N’-benzylidene-3-cyclopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
(E)-N’-benzylidene-3-cyclopropyl-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:
(E)-N’-benzylidene-1H-pyrazole-5-carbohydrazide: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.
(E)-N’-benzylidene-3-methyl-1H-pyrazole-5-carbohydrazide: Contains a methyl group instead of a cyclopropyl group, leading to differences in steric and electronic properties.
(E)-N’-benzylidene-3-phenyl-1H-pyrazole-5-carbohydrazide:
The uniqueness of (E)-N’-benzylidene-3-cyclopropyl-1H-pyrazole-5-carbohydrazide lies in its specific structural features, such as the cyclopropyl group, which can influence its reactivity and biological activity in distinct ways compared to other similar compounds.
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-5-cyclopropyl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c19-14(13-8-12(16-17-13)11-6-7-11)18-15-9-10-4-2-1-3-5-10/h1-5,8-9,11H,6-7H2,(H,16,17)(H,18,19)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUMYKUMOSMTCK-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)NN=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=NN2)C(=O)N/N=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.